molecular formula C16H18N2O2 B2616991 (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide CAS No. 2305147-70-8

(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No. B2616991
CAS RN: 2305147-70-8
M. Wt: 270.332
InChI Key: YYKGBMZYBOAYPX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide, also known as CPIC, is a small molecule compound that has shown promising results in scientific research. CPIC belongs to the class of isoquinoline carboxamides and has been studied for its potential use in various medical applications.

Mechanism Of Action

The exact mechanism of action of (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer growth. (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has also been shown to inhibit the activation of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to have various biochemical and physiological effects in the body. In addition to its anti-inflammatory and anti-cancer properties, (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to have antioxidant and neuroprotective effects. (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide for lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer research. (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types and in different disease models.

Future Directions

There are several future directions for research on (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide. One area of interest is its potential use as a cancer treatment, particularly in combination with other anti-cancer drugs. Another area of interest is its potential use as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide and its effects on different cell types and in different disease models.

Synthesis Methods

(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. One of the most common methods for synthesizing (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is through the reaction of cyclopropylamine, acryloyl chloride, and isoquinoline-3-carboxylic acid. The resulting product is then purified through various methods, including column chromatography and recrystallization.

Scientific Research Applications

(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been studied for its potential use in various medical applications, including as an anti-inflammatory agent and as a potential treatment for cancer. In a recent study, (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as a cancer treatment.

properties

IUPAC Name

(3R)-N-cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-15(19)18-10-12-6-4-3-5-11(12)9-14(18)16(20)17-13-7-8-13/h2-6,13-14H,1,7-10H2,(H,17,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKGBMZYBOAYPX-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2=CC=CC=C2CC1C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acryloyl-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

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